Teprotide
Overview
Description
Teprotide is a nonapeptide that has been isolated from the snake Bothrops jararaca . It is an angiotensin-converting enzyme inhibitor (ACE inhibitor) which inhibits the conversion of angiotensin I to angiotensin II and may potentiate some of the pharmacological actions of bradykinin .
Synthesis Analysis
The antihypertensive effects of teprotide were first observed by Sergio Ferreira in 1965 . It was first isolated by Ferreira et al. along with eight other peptides in 1970 . Teprotide was synthesized in 1970 by Ondetti et al . From there, its antihypertensive properties were studied more closely .Physical And Chemical Properties Analysis
Teprotide has a molecular formula of C53H76N14O12 . Its average mass is 1101.257 Da and its mono-isotopic mass is 1100.576660 Da . The density of Teprotide is 1.5±0.1 g/cm3 .Scientific Research Applications
Teprotide is a nonapeptide that has been isolated from the snake Bothrops jararaca . It is an angiotensin-converting enzyme inhibitor (ACE inhibitor) which inhibits the conversion of angiotensin I to angiotensin II and may potentiate some of the pharmacological actions of bradykinin . It has a molecular formula of C 53 H 76 N 14 O 12 and has been investigated as an antihypertension agent .
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Antihypertensive Agent
- Teprotide has been investigated for its potential use as an antihypertensive agent . It was found to inhibit the enzyme that converts angiotensin I to angiotensin II .
- The antihypertensive effects of teprotide were first observed by Sergio Ferreira in 1965 . It was administered to dogs and rats and observed that it inhibited the vasopressor response induced by angiotensin I .
- Teprotide was shown to be an effective antihypertension agent but it had limited use because of its expense and lack of oral activity .
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Drug Discovery
- Teprotide is a natural bioactive peptide isolated from a Brazilian viper venom . By using peptide scanning technique, the pharmacophoric groups responsible for the activity were found to be the two proline residues at the C-terminus and the carbonyl group next to the second proline, which was found able to coordinate the catalytic Zn2 .
- This discovery has led to the development of antihypertension drugs .
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Peptide Research
- Teprotide, being a nonapeptide, can be used in peptide research . Peptides influence many important physiological mechanisms and control nearly all vital functions in humans, including immune defense, digestion, metabolism, reproduction, respiration, and sensitivity to pain .
- Peptides show good efficacy and tolerability, as well as a favorable profile in the development stages, including the knowledge of a predictable metabolism, short time to market, and low attrition rates . Teprotide, with its unique properties, can be a valuable tool in this field.
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Peptidomimetic Design
- Teprotide can be used in the design of peptidomimetics . Peptidomimetics are compounds that mimic the biological activity of peptides but have improved metabolic stability, good bioavailability, and enhanced receptor affinity and selectivity .
- Various synthetic strategies have been developed over the years to modulate the conformational flexibility and the peptide character of peptidomimetic compounds . Teprotide, with its unique structure and properties, can be a valuable tool in this field.
Safety And Hazards
Future Directions
Peptide drug development has made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . This suggests that there could be future developments in therapeutic peptides like Teprotide.
properties
IUPAC Name |
(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H76N14O12/c1-3-29(2)43(51(77)66-25-9-16-39(66)50(76)67-26-10-17-40(67)52(78)79)63-45(71)34(18-20-41(54)68)60-46(72)37-14-7-23-64(37)48(74)35(13-6-22-57-53(55)56)61-47(73)38-15-8-24-65(38)49(75)36(62-44(70)33-19-21-42(69)59-33)27-30-28-58-32-12-5-4-11-31(30)32/h4-5,11-12,28-29,33-40,43,58H,3,6-10,13-27H2,1-2H3,(H2,54,68)(H,59,69)(H,60,72)(H,61,73)(H,62,70)(H,63,71)(H,78,79)(H4,55,56,57)/t29-,33-,34-,35-,36-,37-,38-,39-,40-,43-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUHXMGGBIUAPW-CSCXCSGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCC(=O)N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCC(=O)N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H76N14O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029698 | |
Record name | Teprotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1101.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Teprotide | |
CAS RN |
35115-60-7 | |
Record name | Teprotide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035115607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Teprotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEPROTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3E5QBF1R6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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